N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-4-propoxybenzamide
Overview
Description
N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-4-propoxybenzamide is a useful research compound. Its molecular formula is C22H27N3O4S and its molecular weight is 429.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.17222752 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant Activities
Amino-substituted benzamide derivatives, including structures related to N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-4-propoxybenzamide, have been studied for their antioxidant capacities. These compounds demonstrate significant antioxidative properties, with some derivatives outperforming reference molecules in DPPH and FRAP assays. The electron-donating methoxy group positively influences antioxidant properties, and hydroxy groups enhance antioxidative features through stabilizing interactions. Computational analyses support these findings, highlighting the compounds' potential as lead molecules for further optimization in designing potent antioxidants (Perin et al., 2018).
Electrochemical Oxidation and Free Radical Scavenging
Research into the electrochemical oxidation of amino-substituted benzamide derivatives reveals insights into their mechanisms for scavenging free radicals. The oxidation behaviors of these compounds suggest their capacity as powerful antioxidants, with specific derivatives showing high antioxidant activity based on their oxidation potentials. Such studies are crucial for understanding the relationship between structure and antioxidant function in benzamide derivatives (Jovanović et al., 2020).
Cytotoxicity Studies
Certain benzamide derivatives, including 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, have been synthesized and evaluated for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These studies aim to explore the therapeutic potential of benzamide derivatives in cancer treatment, indicating some compounds' efficacy in vitro (Hassan et al., 2014).
Molecular Structure and Intermolecular Interactions
The molecular structures of benzamide derivatives, including their crystalline forms and intermolecular interactions, have been extensively studied. These studies not only provide insight into the compounds' chemical properties but also guide the design of derivatives with enhanced biological or chemical activities. Understanding the influence of intermolecular interactions on molecular geometry aids in the development of new compounds with desired properties (Karabulut et al., 2014).
Synthetic Applications and Novel Derivatives
Research into the synthesis of novel derivatives, including pyrimidine and fused pyrimidine derivatives related to benzamide compounds, explores the potential applications in medicinal chemistry and drug development. These synthetic efforts aim to create compounds with specific biological activities, including antimycobacterial or antiviral properties, by modifying the benzamide scaffold (Mahmoud et al., 2011).
Properties
IUPAC Name |
N-[[3-methoxy-4-(2-methylpropanoylamino)phenyl]carbamothioyl]-4-propoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-5-12-29-17-9-6-15(7-10-17)21(27)25-22(30)23-16-8-11-18(19(13-16)28-4)24-20(26)14(2)3/h6-11,13-14H,5,12H2,1-4H3,(H,24,26)(H2,23,25,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSWJRXLVPETIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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